2-(2-Methyl-thiazol-5-yl)-ethanol
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Overview
Description
2-(2-Methyl-thiazol-5-yl)-ethanol is an organic compound with the molecular formula C6H9NOS It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-thiazol-5-yl)-ethanol typically involves the reaction of 2-methylthiazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Methylthiazole+Ethylene oxide→this compound
The reaction is usually conducted in the presence of a catalyst, such as a base, to facilitate the opening of the ethylene oxide ring and its subsequent reaction with 2-methylthiazole.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-thiazol-5-yl)-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-(2-Methyl-thiazol-5-yl)acetaldehyde or 2-(2-Methyl-thiazol-5-yl)acetic acid.
Reduction: Formation of 2-(2-Methyl-thiazolidin-5-yl)ethanol.
Substitution: Formation of 2-(2-Methyl-thiazol-5-yl)ethyl halides or amines.
Scientific Research Applications
2-(2-Methyl-thiazol-5-yl)-ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-thiazol-5-yl)-ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use, but it often involves the modulation of biochemical processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-thiazol-5-yl)methanol
- 2-(2-Methyl-thiazol-5-yl)acetic acid
- 2-(2-Methyl-thiazol-5-yl)ethylamine
Uniqueness
2-(2-Methyl-thiazol-5-yl)-ethanol is unique due to its specific structure, which combines the thiazole ring with an ethanol moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications that other similar compounds may not fulfill as effectively.
Properties
IUPAC Name |
2-(2-methyl-1,3-thiazol-5-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-5-7-4-6(9-5)2-3-8/h4,8H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVHUYMYIPOYCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59977-20-7 |
Source
|
Record name | 2-(2-methyl-thiazol-5-yl)-ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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